molecular formula C24H36O2 B564623 Docosahexaenoic Acid-d5 Ethyl Ester CAS No. 159146-01-7

Docosahexaenoic Acid-d5 Ethyl Ester

Cat. No. B564623
M. Wt: 361.581
InChI Key: TYLNXKAVUJJPMU-MVCPWBNSSA-N
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Description

Docosahexaenoic Acid-d5 Ethyl Ester (DHA-d5 ethyl ester) is an internal standard used for the quantification of docosahexaenoic acid ethyl ester . It is an esterified form of the ω-3 fatty acid DHA . DHA ethyl ester increases plasma and erythrocyte membrane DHA levels in rats without altering the content of the ω-6 fatty acid arachidonic acid .


Synthesis Analysis

The synthesis of DHA ethyl ester involves the use of fish oil and primrose oil, resulting in a high-docosahexaenoic acid (DHA) supplement . DHA is a 22 carbon chain with 6 cis double bonds and has anti-inflammatory effects . It can be biosynthesized from alpha-linolenic acid or commercially manufactured from microalgae .


Molecular Structure Analysis

The molecular formula of DHA-d5 ethyl ester is C24H31D5O2 . The formal name is 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic-21,21,22,22,22-d5 acid, ethyl ester . The InChi Code is InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24 (25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/i1D3,3D2 .


Chemical Reactions Analysis

DHA ethyl ester enhances 6-hydroxydopamine-induced neuronal damage by induction of lipid peroxidation in mouse striatum .


Physical And Chemical Properties Analysis

The molecular weight of DHA-d5 ethyl ester is 361.6 . . It is soluble in DMF, DMSO, and ethanol .

Safety And Hazards

DHA-d5 ethyl ester is classified as a Flammable Liquid, Category 2 . It is highly flammable and its vapor may cause a fire . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure . It should be kept away from sources of ignition and static discharge .

Future Directions

While DHA ethyl ester has been studied for many years due to its protective effect on the decline in brain function, the underlying molecular mechanism has not been completely elucidated . Future research could focus on further understanding the molecular mechanisms of DHA ethyl ester and exploring its potential therapeutic applications.

properties

IUPAC Name

ethyl (2E,4E,6E,8E,10E,12E)-2,3,4,5,6-pentadeuteriodocosa-2,4,6,8,10,12-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h12-23H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+,23-22+/i19D,20D,21D,22D,23D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLNXKAVUJJPMU-MVCPWBNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]\C(=C/C=C/C=C/C=C/CCCCCCCCC)\C(=C(/[2H])\C(=C(/[2H])\C(=O)OCC)\[2H])\[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docosahexaenoic Acid-d5 Ethyl Ester

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